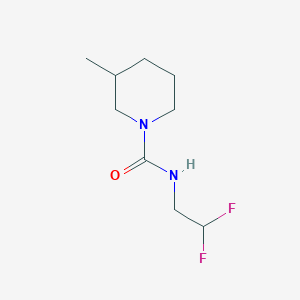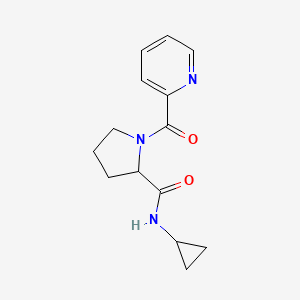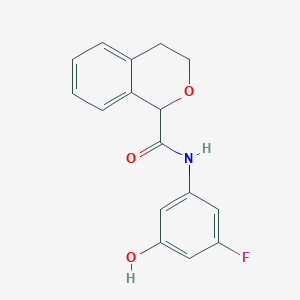![molecular formula C17H15ClF2N2O4 B7635319 N-[2-chloro-5-(methylcarbamoyl)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide](/img/structure/B7635319.png)
N-[2-chloro-5-(methylcarbamoyl)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-chloro-5-(methylcarbamoyl)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical trials and is currently being evaluated in clinical trials as a potential therapy for various types of cancer.
Mécanisme D'action
N-[2-chloro-5-(methylcarbamoyl)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide acts as a potent inhibitor of NAE, which is responsible for the activation of the NEDD8 protein. NEDD8 is a small ubiquitin-like protein that plays a critical role in the regulation of protein degradation pathways. Inhibition of NAE by N-[2-chloro-5-(methylcarbamoyl)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide leads to the accumulation of NEDD8-conjugated proteins, which are critical for cell cycle progression. This accumulation ultimately leads to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-chloro-5-(methylcarbamoyl)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide have been extensively studied in preclinical models. N-[2-chloro-5-(methylcarbamoyl)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines. Additionally, N-[2-chloro-5-(methylcarbamoyl)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide has been shown to inhibit tumor growth in xenograft models of various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[2-chloro-5-(methylcarbamoyl)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide is its potent inhibitory activity against NAE, which makes it an attractive therapeutic candidate for the treatment of cancer. However, one of the limitations of N-[2-chloro-5-(methylcarbamoyl)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide is its potential toxicity, which may limit its clinical use.
Orientations Futures
There are several future directions for the study of N-[2-chloro-5-(methylcarbamoyl)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide. One potential area of research is the development of combination therapies that incorporate N-[2-chloro-5-(methylcarbamoyl)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide with other cancer treatments. Additionally, further studies are needed to determine the optimal dosing and administration schedule for N-[2-chloro-5-(methylcarbamoyl)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide in clinical settings. Finally, the development of biomarkers that can predict response to N-[2-chloro-5-(methylcarbamoyl)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide therapy may improve patient selection and treatment outcomes.
Méthodes De Synthèse
The synthesis of N-[2-chloro-5-(methylcarbamoyl)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide involves several steps, including the reaction of 2-chloro-5-nitrobenzoic acid with methyl isocyanate, followed by reduction and subsequent reaction with 4-(difluoromethoxy)-3-methoxyaniline. The resulting product is then treated with acetic anhydride and hydrochloric acid to yield N-[2-chloro-5-(methylcarbamoyl)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide.
Applications De Recherche Scientifique
N-[2-chloro-5-(methylcarbamoyl)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of the NEDD8-activating enzyme (NAE), which is involved in the regulation of protein degradation pathways. This inhibition leads to the accumulation of proteins that are critical for cell cycle progression, ultimately resulting in cell death.
Propriétés
IUPAC Name |
N-[2-chloro-5-(methylcarbamoyl)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF2N2O4/c1-21-15(23)9-3-5-11(18)12(7-9)22-16(24)10-4-6-13(26-17(19)20)14(8-10)25-2/h3-8,17H,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPMHXVSYSODHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-5-(methylcarbamoyl)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-dichloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B7635243.png)
![N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide](/img/structure/B7635245.png)

![1,3-dimethyl-N-quinolin-6-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7635258.png)

![1-[2-(1-Benzothiophen-3-yl)ethyl]-3-(1-propylsulfonylpiperidin-4-yl)urea](/img/structure/B7635268.png)
![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide](/img/structure/B7635271.png)
![N-cyclopropyl-1-[3-(4-ethylphenyl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7635279.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-(4-methoxyphenyl)azepane-1-carboxamide](/img/structure/B7635287.png)
![N-[[1-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]piperidin-3-yl]methyl]-4-methylbenzenesulfonamide](/img/structure/B7635289.png)
![6-[[1-(4-Fluorophenyl)benzimidazol-2-yl]sulfanylmethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7635302.png)
![2,5-dimethyl-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-1-propan-2-ylpyrrole-3-carboxamide](/img/structure/B7635320.png)
